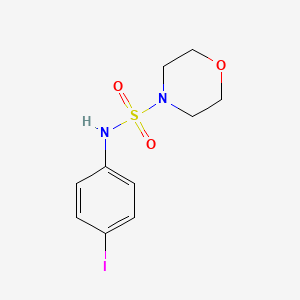![molecular formula C12H22N2O3 B8374495 tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B8374495.png)
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is a bicyclic compound that features a unique structure with a tert-butoxycarbonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and cyclic ethers.
Cyclization: The key step involves the cyclization of the amino alcohol with a cyclic ether under acidic or basic conditions to form the bicyclic structure.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ether groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,6S)-1-amino-4-oxa-8-azabicyclo[4.3.0]nonane: Lacks the tert-butoxycarbonyl protection.
(1S,6S)-1-tert-butoxycarbonylamino-4-oxa-8-azabicyclo[4.3.0]octane: Different ring size.
Uniqueness
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protection. This combination imparts distinct reactivity and stability, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl N-[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 |
Clé InChI |
RZNHDYGCLDEGLK-BXKDBHETSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@]12CCOC[C@H]1CNC2 |
SMILES canonique |
CC(C)(C)OC(=O)NC12CCOCC1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-3-methyl-propoxy}-phenyl)acetic acid methyl ester](/img/structure/B8374414.png)


![6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-nitro-2-pyridineamine](/img/structure/B8374442.png)
![5-Trimethylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8374448.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-2-chlorophenol](/img/structure/B8374451.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]pentanedioic acid](/img/structure/B8374467.png)

![[2-(3-Acetyl-benzyl)-oxazol-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8374488.png)



